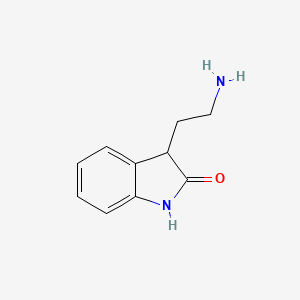

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

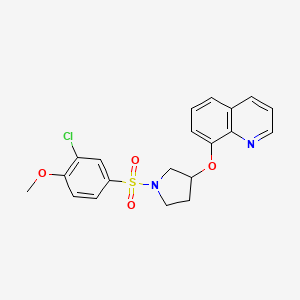

“3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is a compound that is fundamentally a biogenic amine . It contains an indole ring along with chains of ethyl groups ended with an amino group . The strong coupling of the amine group with pyrrole produces a rigid chemical potential which demonstrates biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis

The molecular structure of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is based on structures generated from information available in databases . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) .Chemical Reactions Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The specific chemical reactions of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” would depend on its specific structure and the conditions under which it is reacted.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

Palladium-Catalyzed Synthesis : A C-N bond oxidative cleavage method was developed for synthesizing 3-acylated indoles, using palladium-catalyzed oxidative cross-coupling. These 3-acylated indoles are useful for constructing polyheterocyclic compounds, which have potential applications as probes for Hg(2+) and Fe(3+) (Tang et al., 2013).

Antibacterial and Antifungal Agents : Derivatives of isatin, including 3-[(2-aminoethyl)imino]-5-chloro-1,3-dihydro-2H-indol-2-one, were studied as ligands for metal chelates, which showed increased biological activity compared to their uncomplexed forms, suggesting potential as antibacterial and antifungal agents (Khalid et al., 2020).

Galanin Gal3 Receptor Binding : Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor, indicating potential for neurological research applications (Konkel et al., 2006).

Biological and Pharmaceutical Research

Antimicrobial Properties : Novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrated significant growth inhibiting potential against a variety of fungal and bacterial strains (Singh & Nagpal, 2005).

Drug Design and Spectroscopy : The structural and biological properties of 3-(2-aminoethyl) indole (tryptamine) were studied using molecular spectroscopy and cheminformatic tools, providing valuable information for pharmaceutical research (Hemachandran et al., 2018).

Antibacterial, Antifungal, and Antitubercular Activity : 1,3-dihydro-2H-indol-2-ones derivatives exhibited a range of biodynamic activities including antibacterial, antifungal, and antitubercular properties, highlighting their potential in treating various infections (Akhaja & Raval, 2011).

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDFIVJGWVHZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)